

Application of 5-Chloro-2-methylpyrimidine in Materials Science: An Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Chloro-2-methylpyrimidine**

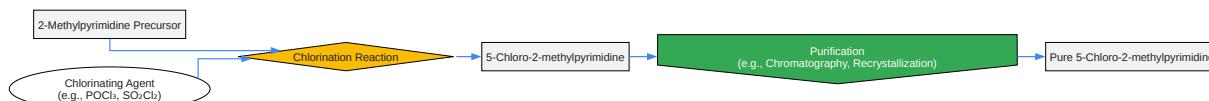
Cat. No.: **B052933**

[Get Quote](#)

Researchers, scientists, and drug development professionals should note that publicly available information on the specific applications of **5-Chloro-2-methylpyrimidine** in materials science is currently limited. The vast majority of research and patent literature focuses on its isomer, 2-Chloro-5-methylpyrimidine, primarily as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

This document aims to provide a comprehensive overview of the available information on **5-Chloro-2-methylpyrimidine**, including its chemical properties and synthesis. While direct applications in materials science are not well-documented, the inherent chemical functionalities of this molecule suggest potential avenues for future research and development in this field.

Chemical Properties and Data


A summary of the key physical and chemical properties of **5-Chloro-2-methylpyrimidine** is presented below. This data is essential for understanding its reactivity and potential for incorporation into novel materials.

Property	Value	Reference
CAS Number	54198-89-9	[1] [2] [3]
Molecular Formula	C ₅ H ₅ CIN ₂	[2] [4]
Molecular Weight	128.56 g/mol	[2] [4]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	
Purity	Available up to 98% min	[2]

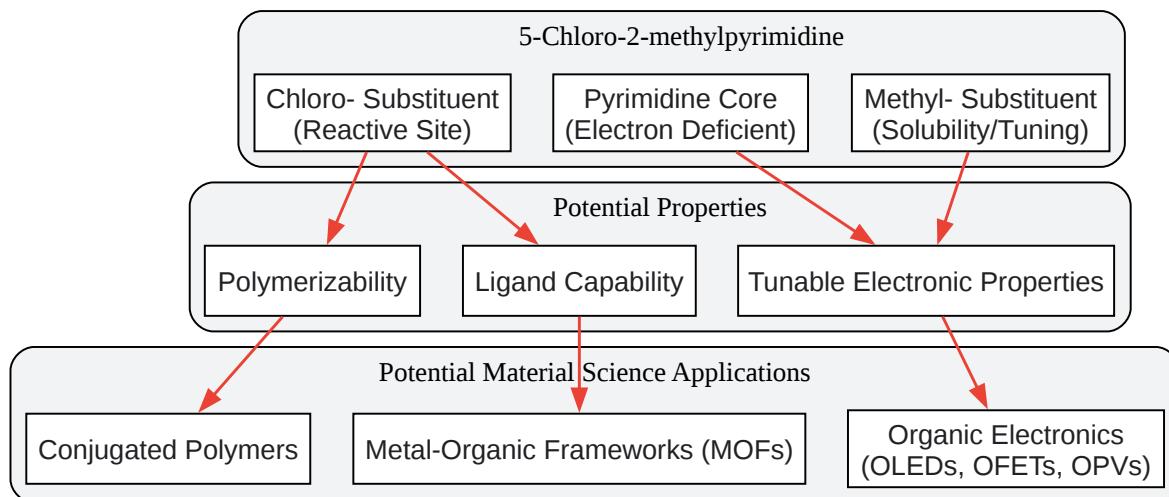
Synthesis of 5-Chloro-2-methylpyrimidine

While detailed experimental protocols for the synthesis of **5-Chloro-2-methylpyrimidine** are not extensively published, a general synthetic pathway can be inferred from standard organic chemistry principles and available information for related pyrimidine derivatives. The synthesis typically involves the chlorination of a corresponding pyrimidine precursor.

A potential, though unverified, synthetic workflow is outlined below. Researchers should consult relevant synthetic chemistry literature for detailed procedures and safety precautions.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Chloro-2-methylpyrimidine**.


Potential (Theoretical) Applications in Materials Science

Despite the lack of direct experimental evidence, the molecular structure of **5-Chloro-2-methylpyrimidine** suggests potential applications in several areas of materials science:

- Organic Electronics: The pyrimidine core is an electron-deficient aromatic system. When appropriately functionalized, pyrimidine derivatives can exhibit interesting electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The chloro- and methyl- substituents on the pyrimidine ring can be used to tune the electronic properties and solubility of resulting materials.
- Polymer Chemistry: **5-Chloro-2-methylpyrimidine** can be envisioned as a monomer or a precursor to a monomer for the synthesis of novel polymers. The chloro- group can serve as a reactive site for various coupling reactions, such as Suzuki or Stille coupling, to create conjugated polymers with potentially interesting optical and electronic properties.
- Functional Materials: The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening up the possibility of creating metal-organic frameworks (MOFs) or coordination polymers. These materials can have applications in gas storage, catalysis, and sensing.

Logical Relationship of Potential Applications

The following diagram illustrates the logical progression from the core chemical structure to potential material science applications.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. appretech.com [appretech.com]
- 3. 5-Chloro-2-methylpyrimidine | 54198-89-9 [chemicalbook.com]
- 4. 5-Chloro-2-methylpyrimidine | C5H5CIN2 | CID 295765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 5-Chloro-2-methylpyrimidine in Materials Science: An Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052933#application-of-5-chloro-2-methylpyrimidine-in-materials-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com